Aclidinium bromide

概要

説明

アクリジニウム臭化物は、主に慢性閉塞性肺疾患(COPD)の維持療法として使用される、長時間作用型の吸入性ムスカリン拮抗薬です。 米国では2012年7月に承認されており、COPD患者における生活の質の向上と入院の予防に役立つことが知られています 。 アクリジニウム臭化物は、多回用乾燥粉末吸入器を使用して投与され、世界保健機関の必須医薬品リストに含まれています .

準備方法

アクリジニウム臭化物の合成には、いくつかの段階が含まれます。

キヌクリジノールのアシル化: キヌクリジノールをクロロオキソ酢酸メチルでアシル化して、中間体を取得します。

2-チエニルマグネシウム臭化物との反応: 次に、中間体を2-チエニルマグネシウム臭化物と反応させます。

アクリジニウム臭化物の生成: 得られたメチルエステルを、水素化ナトリウムの存在下で(3R)-キヌクリジノールと処理して、アクリジニウム臭化物を生成します

工業的生産方法では、収率と純度を最適化し、異性体やその他のプロセス関連不純物の生成を最小限に抑えることに重点が置かれます .

化学反応の分析

Synthetic Pathways

Aclidinium bromide is synthesized via a multi-step process involving acylation, Grignard reactions, and N-alkylation. Key steps include:

Step 1: Acylation of Quinuclidinol

Quinuclidinol (C₇H₁₃NO) reacts with methyl chlorooxoacetate or dimethyl oxalate under aprotic solvent conditions (e.g., dichloromethane or acetonitrile) to form an intermediate ester (Formula 3) .

Reaction Conditions :

-

Temperature: 0–25°C

-

Solvents: Dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF)

Step 2: Grignard Reaction

The intermediate ester undergoes a Grignard reaction with 2-bromothiophene to introduce the thiophene moieties, forming a glycolic acid derivative (Formula 4) .

Reaction Conditions :

-

Initiator: Magnesium turnings

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: Ambient to 40°C

Step 3: N-Alkylation

The glycolic acid derivative is alkylated with (3-bromopropoxy)benzene in a solvent mixture (e.g., acetonitrile/chloroform) to yield this compound .

Reaction Conditions :

-

Solvents: Acetonitrile, chloroform (2:3 ratio)

-

Temperature: Room temperature

-

Reaction Time: 72 hours

Metabolic Reactions

This compound undergoes rapid hydrolysis in plasma, forming two inactive metabolites:

Hydrolysis Pathways

| Pathway | Enzymatic Contribution | Non-Enzymatic Contribution | Major Metabolite |

|---|---|---|---|

| Ester cleavage | Butyrylcholinesterase | Chemical hydrolysis | LAS34850 (acid) |

| Oxidative metabolism | CYP3A4, CYP2D6 | None | Hydroxylated derivatives |

-

Metabolite Ratios :

Oxidative Metabolism

Minor oxidative pathways involve CYP3A4 and CYP2D6, producing hydroxylated derivatives :

-

Primary Metabolites : Monohydroxylated at phenyl (M4) or glycolyl (M6/M7) groups.

-

Secondary Metabolites : Further glucuronidation or oxidation of primary metabolites .

Stability and Degradation

This compound is susceptible to hydrolysis under acidic/basic conditions and high temperatures.

Degradation Products

| Condition | Degradation Products |

|---|---|

| Acidic (pH <3) | LAS34823, LAS34850, thiophene derivatives |

| Basic (pH >9) | LAS34823, LAS34850 |

| Thermal (>100°C) | CO, CO₂, nitrogen oxides |

Note : No explosive or flammable degradation products are reported .

Enzymatic Interactions

-

Butyrylcholinesterase Inhibition : Competitive inhibition (Kᵢ = 2.7 µM) .

-

Acetylcholinesterase Inhibition : Weak interaction (Kᵢ = 6.3 µM), clinically insignificant .

Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Acylation | Methyl chlorooxoacetate, DCM, 0°C | 85–90 | |

| Grignard Reaction | 2-Bromothiophene, THF, Mg | 75–80 | |

| N-Alkylation | (3-Bromopropoxy)benzene, CH₃CN/CHCl₃ | 70–90 |

Metabolite Pharmacokinetics

| Parameter | This compound | LAS34823 | LAS34850 |

|---|---|---|---|

| Cₘₐₓ (ng/mL) | 0.5–1.2 | 0.4–1.0 | 50–120 |

| tₘₐₓ (hours) | 0.08 | 0.08 | 2.5–3.0 |

| t₁/₂ (hours) | 13.5–21.4 | 12–18 | 20–25 |

Data from healthy Chinese participants after 400 µg BID dosing

科学的研究の応用

Improvement in Pulmonary Function

Numerous studies have demonstrated the efficacy of aclidinium bromide in enhancing lung function:

- Bronchodilation : Aclidinium significantly improves forced expiratory volume in 1 second (FEV1) compared to placebo. In a study involving 828 patients, aclidinium doses of 200 µg and 400 µg resulted in improvements in trough FEV1 of 99 mL and 128 mL respectively at week 24 (p<0.0001) compared to placebo .

- 24-hour Efficacy : A randomized trial showed that aclidinium provided significant 24-hour bronchodilation from day one, with comparable efficacy to tiotropium after six weeks .

Quality of Life Improvements

Aclidinium not only improves lung function but also enhances health-related quality of life (HRQoL):

- Health Status : Patients receiving aclidinium reported significant improvements in their health status as measured by the St George's Respiratory Questionnaire (SGRQ) .

- Symptoms Relief : The drug effectively reduces symptoms such as dyspnoea and exacerbations, contributing to better overall well-being .

Safety Profile

The safety profile of this compound has been extensively evaluated:

- Adverse Events : Aclidinium has a similar incidence of adverse events compared to placebo and tiotropium, with less than 1.5% experiencing anticholinergic side effects .

- Cardiovascular Safety : A pooled analysis indicated that aclidinium did not increase the risk of major adverse cardiovascular events (MACE) compared to placebo over three years .

Comparative Studies

Aclidinium has been compared with other bronchodilators, particularly tiotropium:

| Parameter | This compound | Tiotropium | Placebo |

|---|---|---|---|

| Trough FEV1 Improvement (mL) | 99 (200 µg), 128 (400 µg) | 140 | N/A |

| Peak FEV1 Improvement (mL) | 185 (200 µg), 209 (400 µg) | 123 | N/A |

| Dyspnoea Improvement | Significant | Significant | N/A |

| Adverse Events Incidence (%) | ~28 | ~28 | ~30 |

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

- Long-term Management : A study involving patients with moderate to severe COPD demonstrated that long-term use of aclidinium resulted in sustained improvements in lung function and symptom control over a year .

- Impact on Exacerbations : In another study, aclidinium reduced the rate of moderate to severe COPD exacerbations significantly during the first year compared to placebo, indicating its role in long-term disease management .

- Quality of Sleep : Research has shown that aclidinium improves nocturnal oxygen saturation and reduces early-morning symptoms like cough and wheeze, enhancing sleep quality for COPD patients .

作用機序

アクリジニウム臭化物は、長時間作用型の、競合的かつ可逆的な抗コリン薬であり、アセチルコリンのムスカリン受容体を特異的に標的としています。 5つのムスカリン受容体サブタイプすべてに同様の親和性で結合しますが、気道に対する影響は、平滑筋のM3受容体を介して媒介され、気道拡張を引き起こします 。 これにより、アセチルコリン誘発性気管支収縮が阻止され、24時間以上効果が持続します .

類似化合物との比較

アクリジニウム臭化物は、チオトロピウム臭化物やイプラトロピウム臭化物などの、他の長時間作用性ムスカリン拮抗薬(LAMA)と比較されます。

チオトロピウム臭化物: アクリジニウムとチオトロピウムはどちらもCOPD治療に使用されていますが、アクリジニウムは、チオトロピウムと比較して、M2およびM3受容体からの解離速度が速いです.

イプラトロピウム臭化物: アクリジニウムは、イプラトロピウムと比較して、より長い作用時間と、ムスカリン受容体からのより遅い解離速度を持っています.

類似の化合物には、チオトロピウム臭化物、イプラトロピウム臭化物、およびその他の呼吸器治療に使用されるムスカリン拮抗薬などがあります .

生物活性

Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) primarily used in the management of chronic obstructive pulmonary disease (COPD). Its biological activity encompasses various pharmacological effects, including bronchodilation, anti-inflammatory actions, and potential impacts on oxidative stress in lung tissues. This article summarizes recent findings regarding the biological activity of this compound, supported by clinical studies and research data.

This compound functions by blocking muscarinic receptors in the airways, leading to relaxation of bronchial smooth muscle and subsequent bronchodilation. This mechanism is similar to that of other LAMAs like tiotropium and ipratropium bromide. Aclidinium has been shown to have a rapid onset of action and a prolonged effect, making it suitable for twice-daily dosing.

Clinical Trials Overview

A series of clinical trials have evaluated the efficacy and safety of this compound in COPD patients. One pivotal study randomized 828 patients to receive either 200 μg or 400 μg of aclidinium or placebo for 24 weeks. The primary endpoint was the change in trough forced expiratory volume in 1 second (FEV1) at week 24, which demonstrated significant improvements over placebo:

| Treatment Group | Change in FEV1 (L) | p-value |

|---|---|---|

| Aclidinium 200 μg | +0.086 | <0.001 |

| Aclidinium 400 μg | +0.103 | <0.001 |

| Placebo | +0.012 | - |

The results indicated that both doses of aclidinium significantly improved lung function compared to placebo, with a favorable safety profile .

Impact on Oxidative Stress

Research has also highlighted aclidinium's role in reducing oxidative stress within lung tissues. In vitro studies revealed that aclidinium pretreatment significantly decreased intracellular reactive oxygen species (ROS) levels induced by cigarette smoke extract (CSE) in human bronchial fibroblasts:

- CSE exposure increased ROS generation significantly after 2 hours, persisting for up to 24 hours.

- Aclidinium reduced CSE-induced ROS levels by nearly 50% at concentrations around .

This suggests that aclidinium may exert protective effects against oxidative damage in the lungs, potentially contributing to its therapeutic benefits in COPD.

Comparative Studies with Other LAMAs

Aclidinium has been compared with other LAMAs such as tiotropium in several studies. A notable trial indicated that aclidinium provided comparable bronchodilation to tiotropium after six weeks of treatment, with significant improvements in health-related quality of life metrics .

Summary of Comparative Efficacy

| Parameter | Aclidinium | Tiotropium | p-value |

|---|---|---|---|

| FEV1 AUC (0-24h) | Significantly improved | Comparable | - |

| Health Status Improvement | Significant | Significant | - |

Safety Profile

The safety profile of aclidinium was assessed across multiple studies involving thousands of patients. Common adverse events included respiratory infections and urinary tract infections, but these were generally mild and comparable to those observed with placebo treatments . Importantly, aclidinium was found to be noninferior to placebo regarding major adverse cardiovascular events over three years .

特性

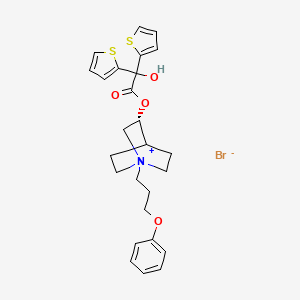

IUPAC Name |

[(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30NO4S2.BrH/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21;/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2;1H/q+1;/p-1/t20?,22-,27?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAKJQPTOJHYDR-QTQXQZBYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[N+]2(CCC1[C@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30BrNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185854 | |

| Record name | Aclidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320345-99-1 | |

| Record name | Aclidinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320345-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aclidinium bromide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0320345991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aclidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azoniabicyclo[2.2.2]octane, 3-[(hydroxydi-2-thienylacetyl)oxy]-1-(3-phenoxypropyl)-, bromide, (3R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACLIDINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQW7UF9N91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。